LY 334370
CAS No.: 182563-08-2
Cat. No.: VC0006634
Molecular Formula: C21H22FN3O
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 182563-08-2 |
---|---|
Molecular Formula | C21H22FN3O |
Molecular Weight | 351.4 g/mol |
IUPAC Name | 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide |
Standard InChI | InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26) |
Standard InChI Key | MDMJLMDBRQXOOI-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Canonical SMILES | CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Chemical Identity and Structural Characteristics
LY 334370 is a small molecule with a molecular weight of 351.4 g/mol and the molecular formula C21H22FN3O . Its structure features a benzamide core linked to a 1-methylpiperidin-4-yl indole moiety, with a fluorine substituent at the para position of the benzamide ring . The hydrochloride salt form (CAS 199673-74-0) is commonly used in research, with a molecular weight of 387.88 g/mol . The compound’s stereochemistry and three-dimensional conformation are critical for its binding affinity to the 5-HT1F receptor, as evidenced by molecular modeling studies .
Pharmacological Profile
Receptor Affinity and Selectivity
LY 334370 exhibits high selectivity for the 5-HT1F receptor, with a binding affinity (Ki) of 1.87 nM, as determined by radioligand displacement assays . Its selectivity profile across serotonin receptors is summarized in Table 1.
Table 1: Receptor Affinity of LY 334370 Hydrochloride
Receptor Subtype | Ki (nM) |
---|---|
5-HT1F | 1.87 |
5-HT1A | 16.4 |
5-HT4 | >100 (IC50) |
5-HT1E | 176 |
5-HT1B | 189 |
5-HT1D | 281 |
5-HT2B | 1,280 |
5-HT2A | 1,530 |
5-HT7 | 1,550 |
5-HT6 | >3,000 (IC50) |
5-HT2C | 3,250 |
Source: Tocris Bioscience and R&D Systems
The compound’s >1,000-fold selectivity for 5-HT1F over 5-HT1B/1D receptors distinguishes it from triptans, which primarily target 5-HT1B/1D receptors and are associated with vasoconstrictive effects .
Mechanisms of Action in Migraine Pathophysiology
LY 334370’s antimigraine effects are mediated through 5-HT1F receptor activation, which inhibits trigeminal nerve activation and neurogenic inflammation without inducing vasoconstriction . Key mechanisms include:
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Inhibition of c-Fos Expression: LY 334370 (10 µg/kg) blocks c-Fos protein expression in trigeminal nucleus caudalis neurons, a marker of neuronal activation during migraine attacks .
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Suppression of Plasma Protein Extravasation: In animal models, LY 334370 reduces neurogenic plasma extravasation in dura mater, a process linked to migraine-associated inflammation .
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Central Penetration: Unlike later 5-HT1F agonists like lasmiditan, LY 334370’s ability to cross the blood-brain barrier remains unclear, though its effects on central trigeminal pathways suggest some CNS activity .
Preclinical and Clinical Development
Preclinical Efficacy
In preclinical studies, LY 334370 demonstrated dose-dependent efficacy in rodent models of migraine:
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Electrical Stimulation Model: Reduced dural plasma protein extravasation by 70% at 1 mg/kg (IV) .
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Nitroglycerin-Induced Hyperalgesia: Attenuated cutaneous allodynia at 3 mg/kg (oral) .
Comparative Analysis with Later 5-HT1F Agonists
LY 334370’s limitations spurred the development of more selective 5-HT1F agonists, such as lasmiditan (COL-144) . Key differences include:
Table 2: LY 334370 vs. Lasmiditan
Parameter | LY 334370 | Lasmiditan |
---|---|---|
5-HT1F Ki (nM) | 1.87 | 0.9 |
5-HT1B Selectivity | 100-fold | >470-fold |
Vasoconstriction | None (saphenous vein assay) | None (coronary artery assay) |
Clinical Status | Discontinued | FDA-approved |
Lasmiditan’s superior selectivity and absence of off-target effects at 5-HT1B/1D receptors enabled its approval for acute migraine treatment in 2019 .
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